N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
N,N-Diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic indole-derived acetamide featuring a piperidine-substituted ethyl group at the indole N1 position and a diethylamide moiety at the acetamide carbonyl. This article compares its structural and synthetic features with related compounds, emphasizing substituent effects, synthesis strategies, and physicochemical properties.
Properties
IUPAC Name |
N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-22(4-2)21(27)20(26)17-14-24(18-11-7-6-10-16(17)18)15-19(25)23-12-8-5-9-13-23/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKRBHJDLKKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes an indole moiety, which is known for its diverse biological activities, and a piperidine ring that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is critical in the treatment of cancers and other diseases characterized by dysregulated kinase activity. For instance, compounds with similar structures have been reported to inhibit receptor tyrosine kinases (RTKs), which play significant roles in tumor growth and progression .
- Antimicrobial Activity : There is emerging evidence that derivatives of this compound exhibit antimicrobial properties. Studies have indicated that related compounds demonstrate efficacy against various bacterial strains, suggesting a potential application in treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of a structurally similar compound on the MDA-MB-231 breast cancer cell line. The results indicated a significant reduction in cell viability after treatment with the compound at concentrations as low as 10 μM, highlighting its potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of the compound were tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial activity, suggesting that these compounds could serve as leads for developing new antimicrobial agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The ketoamide and acetamide groups undergo hydrolysis under acidic or basic conditions:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis of amide | 6M HCl, reflux (4–6 hrs) | 2-(1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl)-2-oxoacetic acid | 72% | |
| Basic hydrolysis of amide | NaOH (2M), ethanol, 80°C | Sodium salt of 2-(1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl)-2-oxoacetate | 68% |
Key Observations:
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Hydrolysis occurs preferentially at the acetamide group due to steric accessibility.
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Acidic conditions favor protonation of the leaving group, accelerating cleavage.
Reduction Reactions
The ketone and amide functionalities are susceptible to reduction:
Mechanistic Insights:
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LiAlH4 reduces the ketone to a secondary alcohol while leaving the amide intact .
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BH3·THF selectively reduces the amide to an amine under prolonged heating .
Oxidation Reactions
The indole ring and ketone groups participate in oxidation:
Notable Findings:
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mCPBA selectively oxidizes the indole’s C2–C3 double bond to form an epoxide .
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Strong oxidants like KMnO4 degrade the piperidine ring if not carefully controlled.
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at the C5 position:
Regioselectivity:
Nucleophilic Additions
The ketone group participates in nucleophilic additions:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard addition | CH3MgBr, THF, −78°C | Tertiary alcohol derivative | 67% | |
| Hydrazine condensation | NH2NH2, EtOH, reflux | Hydrazone | 84% |
Applications:
Cyclization Reactions
Intramolecular cyclization under basic conditions:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lactam formation | NaH, DMF, 100°C | Piperidine-fused β-lactam | 38% |
Mechanism:
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Base-induced deprotonation triggers nucleophilic attack by the piperidine nitrogen on the ketone carbon.
Stability Considerations
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Thermal Stability: Decomposes above 200°C via retro-amide cleavage.
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pH Sensitivity: Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Indole-Acetamide Scaffold
The target compound shares a 2-oxoacetamide-indole backbone with several analogs, but its substituents distinguish it:
- Piperidine moiety : The 2-oxo-2-piperidin-1-ylethyl group at the indole N1 position contrasts with bulkier (e.g., adamantane in ) or aromatic (e.g., 4-chlorobenzyl in D-24851 ) substituents. Piperidine’s smaller size and basicity may enhance solubility and membrane permeability compared to adamantane.
- Diethylamide group: The N,N-diethyl substitution on the acetamide differs from methyl ( ), pyridinyl ( ), or triazinoindole-thioacetamide ( ) groups, influencing electronic and steric properties.
Table 1: Structural Comparison
Physicochemical Properties
- Melting Points : reports analogs with melting points of 159–187°C, influenced by nitro and thioamide groups. The target compound’s diethylamide may lower melting points compared to aromatic substituents.
- Lipophilicity: Piperidine’s basicity (pKa ~11) and diethylamide’s hydrophobicity suggest moderate logP, contrasting with adamantane derivatives (high logP) or polar triazinoindole-thioacetamides .
- Optical Activity : While highlights enantiopure analogs (e.g., (R)-N-methyl), the target compound lacks chiral centers, simplifying synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
